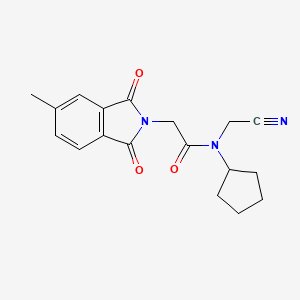
N-(Cyanomethyl)-N-cyclopentyl-2-(5-methyl-1,3-dioxoisoindol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Cyanomethyl)-N-cyclopentyl-2-(5-methyl-1,3-dioxoisoindol-2-yl)acetamide, also known as CPI-613, is a novel anticancer drug that has shown promising results in preclinical and clinical trials. It belongs to the class of lipoate analogs that target mitochondrial metabolism and disrupt cancer cell energy production.
作用機序
N-(Cyanomethyl)-N-cyclopentyl-2-(5-methyl-1,3-dioxoisoindol-2-yl)acetamide targets mitochondrial metabolism by inhibiting two key enzymes, pyruvate dehydrogenase and α-ketoglutarate dehydrogenase. This leads to the disruption of cancer cell energy production, which is essential for cancer cell survival and growth. N-(Cyanomethyl)-N-cyclopentyl-2-(5-methyl-1,3-dioxoisoindol-2-yl)acetamide also induces oxidative stress and modulates the redox balance in cancer cells, leading to apoptosis and cell death.
Biochemical and Physiological Effects:
N-(Cyanomethyl)-N-cyclopentyl-2-(5-methyl-1,3-dioxoisoindol-2-yl)acetamide has been shown to have several biochemical and physiological effects on cancer cells. It inhibits the activity of pyruvate dehydrogenase and α-ketoglutarate dehydrogenase, leading to the disruption of the tricarboxylic acid cycle and ATP production. N-(Cyanomethyl)-N-cyclopentyl-2-(5-methyl-1,3-dioxoisoindol-2-yl)acetamide also induces oxidative stress, leading to the activation of stress response pathways and apoptosis. Moreover, N-(Cyanomethyl)-N-cyclopentyl-2-(5-methyl-1,3-dioxoisoindol-2-yl)acetamide has been shown to modulate the redox balance in cancer cells, leading to the activation of proapoptotic pathways.
実験室実験の利点と制限
N-(Cyanomethyl)-N-cyclopentyl-2-(5-methyl-1,3-dioxoisoindol-2-yl)acetamide has several advantages for lab experiments. It is a potent and specific inhibitor of mitochondrial metabolism, making it a valuable tool for studying cancer cell metabolism. N-(Cyanomethyl)-N-cyclopentyl-2-(5-methyl-1,3-dioxoisoindol-2-yl)acetamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment. However, N-(Cyanomethyl)-N-cyclopentyl-2-(5-methyl-1,3-dioxoisoindol-2-yl)acetamide has some limitations for lab experiments. It is a relatively new drug, and its mechanism of action is not fully understood. Moreover, N-(Cyanomethyl)-N-cyclopentyl-2-(5-methyl-1,3-dioxoisoindol-2-yl)acetamide is a complex molecule, and its synthesis requires expertise in organic chemistry.
将来の方向性
There are several future directions for the research on N-(Cyanomethyl)-N-cyclopentyl-2-(5-methyl-1,3-dioxoisoindol-2-yl)acetamide. First, the mechanism of action of N-(Cyanomethyl)-N-cyclopentyl-2-(5-methyl-1,3-dioxoisoindol-2-yl)acetamide needs to be further elucidated to understand its effects on cancer cell metabolism and redox balance. Second, the efficacy of N-(Cyanomethyl)-N-cyclopentyl-2-(5-methyl-1,3-dioxoisoindol-2-yl)acetamide needs to be evaluated in combination with other anticancer drugs to determine its potential as an adjuvant therapy. Third, the safety and tolerability of N-(Cyanomethyl)-N-cyclopentyl-2-(5-methyl-1,3-dioxoisoindol-2-yl)acetamide need to be evaluated in long-term clinical trials. Fourth, the pharmacokinetics and pharmacodynamics of N-(Cyanomethyl)-N-cyclopentyl-2-(5-methyl-1,3-dioxoisoindol-2-yl)acetamide need to be studied to optimize its dosing and administration. Finally, the potential of N-(Cyanomethyl)-N-cyclopentyl-2-(5-methyl-1,3-dioxoisoindol-2-yl)acetamide as a therapeutic agent for other diseases, such as neurodegenerative disorders, needs to be explored.
合成法
The synthesis of N-(Cyanomethyl)-N-cyclopentyl-2-(5-methyl-1,3-dioxoisoindol-2-yl)acetamide involves the reaction of N-cyclopentylglycine and 5-methylisatoic anhydride in the presence of cyanomethyl triphenylphosphonium bromide. The product is then purified by column chromatography to obtain N-(Cyanomethyl)-N-cyclopentyl-2-(5-methyl-1,3-dioxoisoindol-2-yl)acetamide in high yield and purity. The synthesis method has been optimized to produce N-(Cyanomethyl)-N-cyclopentyl-2-(5-methyl-1,3-dioxoisoindol-2-yl)acetamide on a large scale for clinical trials.
科学的研究の応用
N-(Cyanomethyl)-N-cyclopentyl-2-(5-methyl-1,3-dioxoisoindol-2-yl)acetamide has been extensively studied in preclinical and clinical trials for its anticancer activity. It has shown efficacy against a wide range of cancer types, including pancreatic, breast, lung, and ovarian cancer. N-(Cyanomethyl)-N-cyclopentyl-2-(5-methyl-1,3-dioxoisoindol-2-yl)acetamide has been shown to induce apoptosis, inhibit cancer cell proliferation, and sensitize cancer cells to chemotherapy and radiation therapy. Moreover, N-(Cyanomethyl)-N-cyclopentyl-2-(5-methyl-1,3-dioxoisoindol-2-yl)acetamide has been found to be well-tolerated and safe in clinical trials, with no serious adverse effects reported.
特性
IUPAC Name |
N-(cyanomethyl)-N-cyclopentyl-2-(5-methyl-1,3-dioxoisoindol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-12-6-7-14-15(10-12)18(24)21(17(14)23)11-16(22)20(9-8-19)13-4-2-3-5-13/h6-7,10,13H,2-5,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCQLAJIEIKMCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)N(C2=O)CC(=O)N(CC#N)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

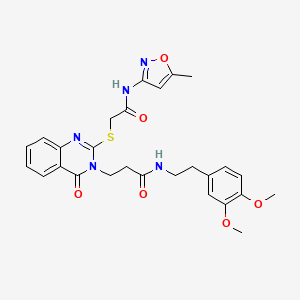

![4-((3-nitrobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2760183.png)
![2-Oxo-5-[4-(trifluoromethyl)cyclohexyl]-1,3-oxazolidine-5-carboxylic acid](/img/structure/B2760184.png)
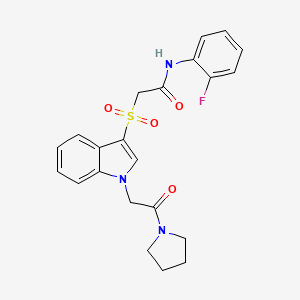

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenoxyacetamide](/img/structure/B2760191.png)
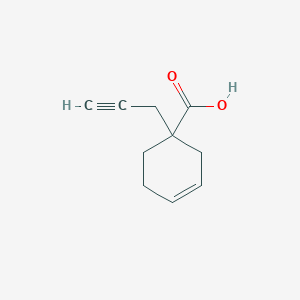
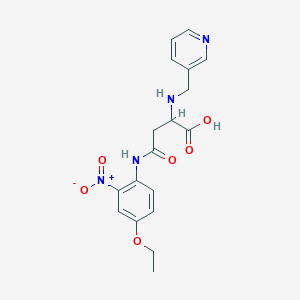
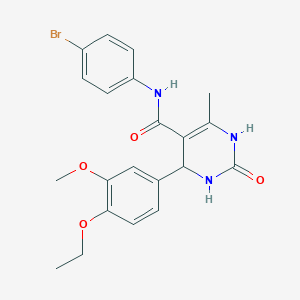
![(4E)-3-phenyl-4-{[(thiophen-2-ylmethyl)amino]methylidene}-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2760196.png)
![2-({6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazin-3-yl}thio)-N-phenylacetamide](/img/structure/B2760198.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B2760201.png)
